molecular formula C6H14ClNO B3032115 cis-3-Hydroxy-4-methylpiperidine hydrochloride CAS No. 1103501-91-2

cis-3-Hydroxy-4-methylpiperidine hydrochloride

Cat. No.: B3032115
CAS No.: 1103501-91-2
M. Wt: 151.63
InChI Key: GZSCYLJBBWUCBZ-RIHPBJNCSA-N
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Description

cis-3-Hydroxy-4-methylpiperidine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 g/mol . It is a piperidine derivative, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fourth position on the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hydroxy-4-methylpiperidine hydrochloride typically involves the hydrogenation of 3-hydroxy-4-methylpyridine. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and conversion rates. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hydroxy-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-3-Hydroxy-4-methylpiperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-Hydroxy-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: cis-3-Hydroxy-4-methylpiperidine hydrochloride is unique due to the presence of both the hydroxyl and methyl groups on the piperidine ring, which confer specific chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

(3S,4S)-4-methylpiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-5-2-3-7-4-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSCYLJBBWUCBZ-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

955028-77-0
Details Compound: 3-Piperidinol, 4-methyl-, hydrochloride (1:1), (3R,4R)-rel-(+)-
Record name 3-Piperidinol, 4-methyl-, hydrochloride (1:1), (3R,4R)-rel-(+)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955028-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103501-91-2
Record name 3-Piperidinol, 4-methyl-, hydrochloride (1:1), (3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103501-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Hydroxy-4-methylpiperidine hydrochloride
Reactant of Route 2
cis-3-Hydroxy-4-methylpiperidine hydrochloride
Reactant of Route 3
cis-3-Hydroxy-4-methylpiperidine hydrochloride
Reactant of Route 4
cis-3-Hydroxy-4-methylpiperidine hydrochloride
Reactant of Route 5
cis-3-Hydroxy-4-methylpiperidine hydrochloride
Reactant of Route 6
cis-3-Hydroxy-4-methylpiperidine hydrochloride

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